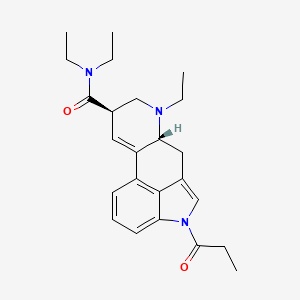1-Propionyl-eth-lad
CAS No.:
Cat. No.: VC18546406
Molecular Formula: C24H31N3O2
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H31N3O2 |
|---|---|
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | (6aR,9R)-N,N,7-triethyl-4-propanoyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
| Standard InChI | InChI=1S/C24H31N3O2/c1-5-22(28)27-15-16-13-21-19(18-10-9-11-20(27)23(16)18)12-17(14-26(21)8-4)24(29)25(6-2)7-3/h9-12,15,17,21H,5-8,13-14H2,1-4H3/t17-,21-/m1/s1 |
| Standard InChI Key | MLOFCBXSOAYCIF-DYESRHJHSA-N |
| Isomeric SMILES | CCC(=O)N1C=C2C[C@@H]3C(=C[C@H](CN3CC)C(=O)N(CC)CC)C4=C2C1=CC=C4 |
| Canonical SMILES | CCC(=O)N1C=C2CC3C(=CC(CN3CC)C(=O)N(CC)CC)C4=C2C1=CC=C4 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
1P-ETH-LAD (Chemical name: 1-propionyl-N6-ethyl-6-norlysergic acid diethylamide) is a semi-synthetic lysergamide derivative characterized by two structural modifications to the LSD backbone: (1) an N6-ethyl substitution on the ergoline ring and (2) a propionyl group attached to the indole nitrogen at the 1-position . These alterations confer distinct physicochemical properties compared to its parent compound, ETH-LAD, and other analogs such as 1P-LSD. The propionyl moiety, in particular, introduces steric and electronic effects that influence receptor binding and metabolic stability.
Synthetic Pathways
While detailed synthetic protocols remain scarce in open literature, the production of 1P-ETH-LAD likely involves acylation of ETH-LAD’s indole nitrogen using propionic anhydride or analogous acylating agents under controlled conditions . This modification mirrors strategies employed in the synthesis of 1P-LSD, where the propionyl group is introduced to enhance lipophilicity and delay hepatic metabolism . The final product is typically distributed as blotters or powders, consistent with patterns observed for other lysergamide-based NPS .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis of 1P-ETH-LAD (Table 1) reveals critical insights into its structural features. The absence of an indole proton resonance at 10.75 ppm confirms propionylation at the 1-position, while the downfield shift of aromatic protons (e.g., H-2 at 7.59 ppm) reflects electron-withdrawing effects from the acyl group . Distinct methylene and methyl signals from the propionyl side chain (δH 3.37–3.26 and 1.18 ppm, respectively) further differentiate it from non-acylated analogs like ETH-LAD .
Table 1: Selected ¹H NMR chemical shifts for 1P-ETH-LAD in d6-DMSO
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2 | 7.59 | d (J=1.8 Hz) | Aromatic |
| H-12 | 7.11 | m | Aromatic |
| H-25 (propionyl) | 3.37–3.26 | m | CH2 |
| H-26 (propionyl) | 1.18 | t (J=7.2 Hz) | CH3 |
Mass Spectrometric Analysis
GC–MS and electrospray ionization (ESI) mass spectrometry provide complementary data for identifying 1P-ETH-LAD. Electron impact (EI) mass spectra exhibit characteristic fragments at m/z 336 (M⁺), 321 (M⁺–CH3), and 263 (retro-Diels-Alder fragment) . The propionyl group further distinguishes its ESI-MS/MS profile from ETH-LAD, with a prominent ion at m/z 293 corresponding to cleavage of the N6-ethyl side chain .
Table 2: Key mass spectral features of 1P-ETH-LAD
| Technique | Key Ions (m/z) | Assignment |
|---|---|---|
| GC–MS (EI) | 336, 321, 263 | Molecular ion and fragments |
| ESI-MS/MS | 293, 237 | Side chain cleavage |
Chromatographic Behavior
Reverse-phase HPLC separates 1P-ETH-LAD from ETH-LAD and other lysergamides with baseline resolution (retention time: 8.2 min under gradient elution) . UV-Vis spectroscopy further aids differentiation, with 1P-ETH-LAD exhibiting a unique triad of absorption maxima at 224.4, 253.5, and 293.1 nm due to the propionyl group’s conjugation effects .
Pharmacological Profile
Receptor Binding Affinity
While direct receptor affinity data for 1P-ETH-LAD are unavailable, its structural similarity to LSD and ETH-LAD suggests potent agonism at serotonin 5-HT2A receptors, a hallmark of psychedelic lysergamides . The N6-ethyl substitution may modulate receptor kinetics, as seen in ETH-LAD’s altered efficacy relative to LSD .
Metabolic Stability and Pro-Drug Hypothesis
Incubation of 1P-ETH-LAD in human serum at 37°C results in gradual hydrolysis to ETH-LAD, detectable within 1 hour and persisting for 24 hours . This conversion, mediated by nonspecific esterases, supports the hypothesis that 1P-ETH-LAD acts as a pro-drug, akin to 1P-LSD’s relationship to LSD . The retained presence of 1P-ETH-LAD after 24 hours suggests biphasic elimination kinetics, with implications for duration of action and toxicological detection .
Toxicological and Regulatory Considerations
Detection in Biological Matrices
Current analytical methods for identifying 1P-ETH-LAD in urine or blood require LC–MS/MS platforms capable of resolving it from structurally similar lysergamides . Immunoassays designed for LSD exhibit limited cross-reactivity due to the propionyl and N6-ethyl modifications, necessitating confirmatory testing .
Legal Status
As of 2025, 1P-ETH-LAD remains unregulated in most jurisdictions but falls under analogue legislation in countries like the United States due to its structural similarity to Schedule I substances . Its classification as an NPS poses challenges for harm reduction efforts, given the lack of human toxicity data .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume